3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H26N4. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction may require catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-pentyl-1-(4-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its pyrrolidine moiety, in particular, contributes to its versatility and potential in various scientific and industrial applications .
Properties
Molecular Formula |
C22H26N4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-methyl-2-pentyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H26N4/c1-3-4-5-10-17-16(2)18(15-23)21-24-19-11-6-7-12-20(19)26(21)22(17)25-13-8-9-14-25/h6-7,11-12H,3-5,8-10,13-14H2,1-2H3 |
InChI Key |
GIYUPBSLXSTFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCC4 |
Origin of Product |
United States |
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